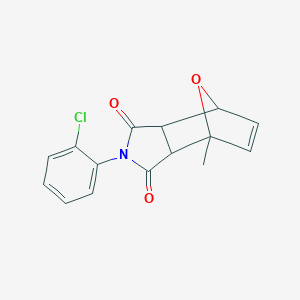![molecular formula C19H15ClN2O4S B421846 (5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B421846.png)
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethoxy-hydroxybenzylidene moiety, and a thioxodihydro-pyrimidinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of (5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The initial step involves the condensation of urea with an appropriate β-keto ester in the presence of a base to form the pyrimidinedione core.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione intermediate with a sulfur source, such as phosphorus pentasulfide (P2S5).
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions to form the benzylidene moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
化学反応の分析
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The benzylidene moiety can participate in further condensation reactions with various aldehydes or ketones to form extended conjugated systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-(3-methoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.
1-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: The presence of a bromophenyl group instead of a chlorophenyl group may influence its reactivity and biological activity.
1-(4-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-oxodihydro-4,6(1H,5H)-pyrimidinedione: This compound has an oxo group instead of a thioxo group, which may alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H15ClN2O4S |
|---|---|
分子量 |
402.9g/mol |
IUPAC名 |
(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15ClN2O4S/c1-2-26-16-10-11(3-8-15(16)23)9-14-17(24)21-19(27)22(18(14)25)13-6-4-12(20)5-7-13/h3-10,23H,2H2,1H3,(H,21,24,27)/b14-9+ |
InChIキー |
CCWOEKKEQDLVMY-NTEUORMPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)O |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (2Z)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421763.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421764.png)
![ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421768.png)
![2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B421769.png)

![Ethyl 4-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B421774.png)
![methyl 4-({[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B421775.png)
![N-[2-(benzylsulfanyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B421776.png)
![2-{[(E)-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B421777.png)
![2-[4-(dimethylamino)-3-nitrobenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B421779.png)
![(2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B421780.png)
![(2Z)-6,8-dimethyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B421781.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B421784.png)
![6,7-dimethyl-2-[4-(4-morpholinyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B421785.png)
